BML-210
Description
Properties
IUPAC Name |
N'-(2-aminophenyl)-N-phenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429496 | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-17-6 | |
| Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BML-210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 537034-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes for BML-210
Core Synthetic Strategy
The synthesis of this compound centers on sequential amide bond formation between an octanedioic acid derivative and aromatic amines. Key steps include:
- Activation of Octanedioic Acid : Conversion to a diacid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) or coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
- Stepwise Amidation : Reaction with 2-aminophenylamine and aniline in a controlled stoichiometric ratio to ensure regioselective coupling.
Detailed Reaction Scheme
Diacid Chloride Formation :
$$
\text{HOOC-(CH}2\text{)}8\text{-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClOC-(CH}2\text{)}8\text{-COCl} + 2 \, \text{HCl} + 2 \, \text{SO}2
$$
This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C.First Amidation with 2-Aminophenylamine :
$$
\text{ClOC-(CH}2\text{)}8\text{-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-NH}2 \rightarrow \text{H}2\text{N-C}6\text{H}4\text{-NH-CO-(CH}2\text{)}8\text{-COCl} + \text{HCl}
$$
Conducted under nitrogen atmosphere in tetrahydrofuran (THF) with triethylamine ($$ \text{Et}3\text{N} $$) to scavenge HCl.Second Amidation with Aniline :
$$
\text{H}2\text{N-C}6\text{H}4\text{-NH-CO-(CH}2\text{)}8\text{-COCl} + \text{C}6\text{H}5\text{-NH}2 \rightarrow \text{this compound} + \text{HCl}
$$
Requires slow addition of aniline to prevent oligomerization.
Alternative Coupling Methods
Modern synthetic approaches employ coupling reagents to bypass hazardous acid chloride intermediates:
Purification and Characterization
Isolation Techniques
Scale-Up and Industrial Preparation
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid Chloride Route | 65 | 95 | 120 |
| EDC/HOBt Coupling | 72 | 98 | 145 |
| Continuous Flow | 78 | 99 | 110 |
The continuous flow method offers superior yield and cost efficiency, albeit requiring specialized equipment.
Chemical Reactions Analysis
Types of Reactions
BML-210 primarily undergoes substitution reactions due to the presence of amine and amide functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like DMSO or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
Promyelocytic Leukemia
One of the most significant applications of BML-210 is in the treatment of promyelocytic leukemia (APL). Studies have demonstrated that this compound inhibits the growth of APL cell lines such as NB4, HL-60, and K562. The compound promotes apoptosis in these cells in a dose- and time-dependent manner.
Key Findings:
- Growth Inhibition: At a concentration of 10 μM, this compound inhibited the growth of NB4 cells by approximately 44% after 24 hours and up to 77% after 48 hours .
- Apoptosis Induction: Treatment with 20 μM this compound resulted in a significant increase in apoptotic cell death, reaching up to 90% after 48 hours .
- Cell Cycle Arrest: this compound causes G0/G1 phase arrest in NB4 cells, indicating its potential to halt cell proliferation .
Table 1: Effects of this compound on NB4 Cell Line
| Concentration (μM) | Growth Inhibition (%) | Apoptosis (%) | Cell Cycle Phase (G0/G1) (%) |
|---|---|---|---|
| 10 | 44% (24h), 77% (48h) | 60% (48h) | Up to 70% |
| 20 | Up to 90% (48h) | Up to 90% | Up to 71% |
Other Cancer Cell Lines
This compound has also been tested on various other cancer cell lines:
- HL-60 and K562: Similar effects were observed where this compound induced differentiation and apoptosis.
- Proteomic Changes: Mass spectrometry analyses revealed that treatment with this compound altered the expression levels of several proteins associated with cell survival and proliferation .
Clinical Implications
The potential therapeutic implications of this compound extend beyond laboratory settings. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further clinical trials aimed at treating hematological malignancies.
Case Study: Combination Therapy with Retinoic Acid
A study explored the combination of this compound with retinoic acid in treating APL. The results indicated enhanced apoptotic effects compared to either agent alone, suggesting that combining HDAC inhibitors with differentiation agents could improve therapeutic outcomes .
Case Study: Proteomic Analysis
In another study, proteomic analyses were conducted post-treatment with this compound on NB4 cells. Significant down-regulation of proteins such as endoplasmin and calreticulin was noted, while proteins like chloride intracellular channel protein were up-regulated . This highlights the compound's multifaceted impact on cellular machinery.
Mechanism of Action
BML-210 exerts its effects by inhibiting histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound specifically disrupts the interaction between HDAC4 and myocyte enhancer factor 2 (MEF2), leading to changes in gene expression and cell cycle progression .
Comparison with Similar Compounds
BML-210 vs. Trichostatin A (TSA)
Key Findings :
This compound vs. Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat)
Key Findings :
This compound vs. CC1007 (this compound Analog)
Key Findings :
This compound vs. CUDC-101 (Multi-target HDAC Inhibitor)
Key Findings :
Biological Activity
BML-210, a novel histone deacetylase inhibitor (HDACi), has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including leukemia and cervical cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cell growth and apoptosis, and relevant case studies.
This compound (N-(2-Aminophenyl)-N' phenyloctanol diamine) inhibits histone deacetylases, which play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased transcription of genes involved in cell cycle regulation and apoptosis .
Inhibition of Growth and Induction of Apoptosis
In vitro studies have demonstrated that this compound effectively inhibits the growth of various human leukemia cell lines, including NB4, HL-60, THP-1, and K562. The compound promotes apoptosis in a dose- and time-dependent manner. For instance, treatment with this compound resulted in significant growth inhibition (up to 70%) in these cell lines after 72 hours .
Table 1: Effects of this compound on Cell Growth Inhibition
| Cell Line | Concentration (µM) | Growth Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|
| NB4 | 10 | 50 | 30 |
| HL-60 | 20 | 70 | 50 |
| K562 | 30 | 60 | 40 |
Induction of Differentiation
This compound also induces differentiation in certain leukemia cell lines. Specifically, it has been shown to promote the differentiation of HL-60 cells into granulocytes and K562 cells into erythrocytes when combined with differentiation agents such as all-trans retinoic acid and hemin . This dual action—inducing both apoptosis and differentiation—highlights the compound's potential as an antileukemic agent.
Study on HeLa Cells
A study investigating the effects of this compound on HeLa cells revealed that treatment with concentrations ranging from 20 to 30 µM led to increased cell cycle arrest in the G0/G1 phase and accumulation in subG1, indicative of apoptosis. The study also noted down-regulation of multiple HDAC isoforms (HDACs 1-5 and 7) following treatment with this compound .
Figure 1: Cell Cycle Distribution After this compound Treatment
Cell Cycle Distribution
Study on Promyelocytic Leukemia Cells
In another investigation focusing on promyelocytic leukemia cells (NB4), researchers observed that this compound not only inhibited cell growth but also altered the expression levels of several proteins associated with apoptosis. The expression levels of PCNA, ENPL, CALR, among others were significantly affected after treatment .
Q & A
Q. What is the primary mechanism of BML-210 in epigenetic regulation, and how is this experimentally validated?
this compound acts as a histone deacetylase (HDAC) inhibitor, primarily targeting class IIa HDACs like HDAC3. It disrupts the interaction between HDAC4 and the transcription factor MEF2, leading to increased acetylation of histones and subsequent upregulation of genes such as FXN (frataxin). Validation methods include chromatin immunoprecipitation (ChIP) assays to demonstrate reduced HDAC4 binding to the FXN promoter and Western blotting to confirm elevated H3K9 acetylation levels .
Q. What are the standard experimental protocols for using this compound in cell culture studies?
- Solubility : Dissolve in DMSO (50 mM stock) or ethanol (25 mM stock, with warming).
- Working concentrations : 10–20 μM, with treatment durations of 24–48 hours for cell cycle analysis and 96 hours for apoptosis assays.
- Key assays : Flow cytometry for cell cycle profiling (G0/G1, S, G2/M phases) , qRT-PCR for FXN mRNA quantification , and immunoprecipitation to study protein interactions (e.g., HDAC4-MEF2) .
- Controls : Include DMSO/ethanol vehicle controls and reference HDAC inhibitors (e.g., SAHA) .
Q. How does this compound influence cell cycle dynamics in leukemia models?
this compound induces dose- and time-dependent G0/G1 arrest in NB4 promyelocytic leukemia cells. For example:
| Concentration | Duration | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|---|
| Control | 24h | 45 | 35 | 20 |
| 10 μM | 48h | 65 | 15 | 20 |
| 20 μM | 48h | 75 | 10 | 15 |
| This suggests inhibition of S-phase entry, validated via BrdU incorporation assays . |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role in apoptosis vs. differentiation?
In NB4 cells, this compound alone induces apoptosis after 96h but fails to promote differentiation. However, combined with all-trans retinoic acid (ATRA), it accelerates granulocytic differentiation. Methodological recommendations:
Q. What structural modifications enhance this compound’s efficacy in reactivating frataxin expression?
Derivatives of this compound with shortened alkyl chains (e.g., compound 109 ) show improved solubility and potency in Friedreich’s ataxia models. Key modifications:
Q. How does this compound’s inhibition of HDAC4-MEF2 compare to other HDAC inhibitors in transcriptional regulation?
Unlike pan-HDAC inhibitors (e.g., SAHA), this compound selectively blocks HDAC4 recruitment to MEF2-bound promoters without altering MEF2-DNA binding. Experimental approaches:
Q. What methodologies are recommended for studying this compound’s synergism with immunotherapies in cancer models?
In patient-derived organoids, this compound enhances PD-1 inhibitor sensitivity by upregulating antigen presentation genes. Key steps:
- Use co-culture systems (e.g., tumor organoids + immune cells) to model tumor-immune interactions.
- Measure cytokine secretion (e.g., IFN-γ) via ELISA and PD-L1 expression via flow cytometry.
- Validate in vivo using syngeneic models with HDAC4 knockout controls .
Methodological Considerations Table
Notes for Experimental Design
- Dose optimization : Balance cytotoxicity (MTT assays) and efficacy (e.g., FXN mRNA levels) to avoid off-target effects at high concentrations (>20 μM) .
- Temporal analysis : Time-course experiments are critical, as this compound’s effects on chromatin remodeling (e.g., heterochromatin reversal) manifest after 48h .
- Model selection : Use Friedreich’s ataxia lymphocytes for FXN studies and NB4 cells for leukemia differentiation/apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
